1-Bromononane-d19
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Overview
Description
1-Bromononane-d19 is a deuterium-labeled compound, specifically a stable isotope of 1-Bromononane. It is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms. This compound is often utilized in various fields such as chemistry, biology, medicine, and industry for its ability to act as a tracer in metabolic studies and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromononane-d19 is synthesized by substituting the hydrogen atoms in 1-Bromononane with deuterium. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the complete substitution of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but on a larger scale, ensuring high purity and yield. The compound is then purified and tested for its isotopic purity before being made available for research purposes.
Chemical Reactions Analysis
Types of Reactions
1-Bromononane-d19 undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Elimination Reactions: Can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Solvents: Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Reactions are often carried out at elevated temperatures to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with nucleophiles will yield substituted nonane derivatives.
Scientific Research Applications
1-Bromononane-d19 is used in a variety of scientific research applications:
Chemistry: As a tracer in metabolic studies and to study reaction mechanisms.
Biology: Used in labeling experiments to track the movement and interaction of molecules within biological systems.
Medicine: Helps in the development of new pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromononane-d19 exerts its effects is primarily through its role as a labeled compound. The deuterium atoms in this compound allow researchers to track the compound through various chemical and biological processes. This is particularly useful in studying metabolic pathways and reaction mechanisms, as the deuterium atoms provide a distinct signal that can be detected using various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-d19.
1-Chlorononane: A similar compound with a chlorine atom instead of a bromine atom.
1-Iodononane: A similar compound with an iodine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful as a tracer in scientific research. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C9H19Br |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
AYMUQTNXKPEMLM-KIJKOTCYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
CCCCCCCCCBr |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.